molecular formula C8H14N4 B1529301 N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine CAS No. 1339903-62-6

N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine

Cat. No. B1529301
CAS RN: 1339903-62-6
M. Wt: 166.22 g/mol
InChI Key: DSEMCBZVWDDRJS-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine (DMMP) is an organic compound that is widely used in scientific research. It is an important building block for many synthetic compounds and has a variety of applications in biochemistry, pharmacology, and materials science. DMMP has been studied extensively in the laboratory and has been found to have a number of interesting properties, such as its ability to act as a catalyst for certain reactions and its potential for use in drug delivery systems.

Scientific Research Applications

Synthesis of Complex Organic Compounds

N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine serves as a key intermediate or reactant in the synthesis of complex organic compounds. For example, it has been used in the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through condensation reactions, highlighting its utility in heterocyclic chemistry and the development of molecules with potential pharmacological activities (J. R. Beck & R. Gajewski, 1976). Similarly, the compound has been involved in the creation of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential, indicating its role in contributing to agricultural and antimicrobial research (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Development of Novel Therapeutic Agents

Research on N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine and its derivatives has also been directed towards the development of novel therapeutic agents. For instance, derivatives of this compound have been studied for their potential as antidepressant and nootropic agents, showcasing the compound's relevance in neuropharmacology and the search for new treatments for mental health disorders (Asha B. Thomas et al., 2016). Another study focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, highlighting the compound's utility in generating molecules with antidepressant and nootropic activities (S. Riyadh, 2011).

Exploration of Chemical Reactions

The compound has been utilized in studies exploring novel chemical reactions, such as the kinetic and mechanistic investigations on the oxidation of N’-heteroaryl unsymmetrical formamidines, contributing to a deeper understanding of chemical processes and reaction dynamics (A. Fawzy & M. Shaaban, 2014). This research is crucial for the development of new synthetic methodologies that can be applied in the creation of a wide array of compounds for various applications.

properties

IUPAC Name

N,N-dimethyl-5-(methylaminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-9-4-7-5-10-8(11-6-7)12(2)3/h5-6,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMCBZVWDDRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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